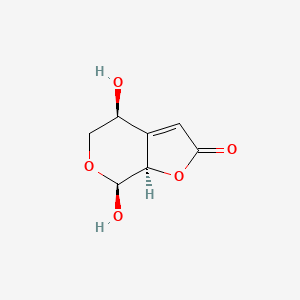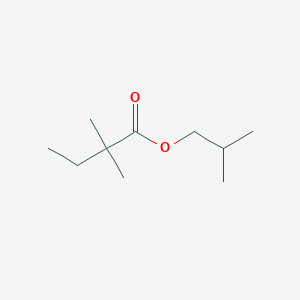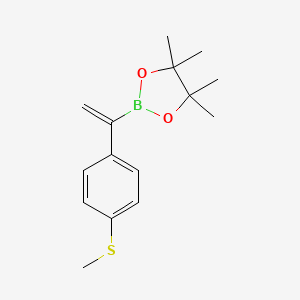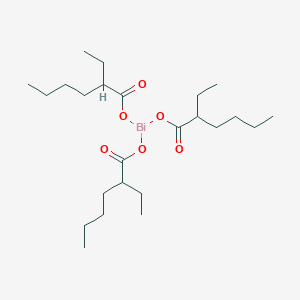
1,1',1''-Bismuthinetriyltris(oxy)tris(2-ethylhexan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth 2-ethylhexanoate: is an organometallic compound with the chemical formula C24H45BiO6 . It is a pale yellow to brown viscous liquid that is primarily used as an industrial lubricant, desiccant, and catalyst in various chemical reactions . This compound is also known for its applications in the synthesis of urethane foam, urethane coatings, and other urethane products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bismuth 2-ethylhexanoate can be synthesized through several methods. One common method involves the reaction of bismuth nitrate with 2-ethylhexanoic acid in the presence of N,N’-dibutylurea . Another method includes the addition of 2-ethylhexanamide to an acidic aqueous solution of bismuth nitrate . These reactions typically require controlled pH conditions to prevent the precipitation of insoluble bismuth hydroxide .
Industrial Production Methods: In industrial settings, bismuth 2-ethylhexanoate is often produced using an electrolytic process. This involves the reaction of bismuth metal with 2-ethylhexanoic acid in the presence of a low-weight aliphatic alcohol and an electroconductive additive under the action of electric current . The reaction is carried out in an electrolyzer, where an ion exchange membrane divides the anode and cathode compartments .
Analyse Chemischer Reaktionen
Types of Reactions: Bismuth 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxide.
Reduction: It can be reduced to elemental bismuth.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like chloride or acetate can be used in substitution reactions.
Major Products:
Oxidation: Bismuth oxide.
Reduction: Elemental bismuth.
Substitution: Bismuth chloride or bismuth acetate, depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bismuth 2-ethylhexanoate is widely used as a catalyst in the polymerization of urethane products . It is also employed in the synthesis of biomedical polyesters due to its nontoxic nature .
Biology and Medicine: In the biomedical field, bismuth 2-ethylhexanoate is used as a catalyst for the ring-opening polymerization of lactides and caprolactones, which are essential for creating biodegradable polymers for drug delivery systems .
Industry: Industrially, it serves as a lubricant additive and desiccant. It is also used in the production of high-quality films for microelectronics .
Wirkmechanismus
The mechanism by which bismuth 2-ethylhexanoate exerts its effects is primarily through its catalytic activity. In polymerization reactions, it acts as a catalyst by coordinating with the monomers and facilitating their polymerization . The molecular targets include the carbonyl groups of the monomers, and the pathways involved are typically nucleophilic attack and ring-opening mechanisms .
Vergleich Mit ähnlichen Verbindungen
- Bismuth 2,2-dimethyloctanoate
- Cerium 2-ethylhexanoate
Comparison: Bismuth 2-ethylhexanoate is unique due to its nontoxic nature and its effectiveness as a catalyst in polymerization reactions . Compared to cerium 2-ethylhexanoate, bismuth 2-ethylhexanoate has a more established use in biomedical applications . Bismuth 2,2-dimethyloctanoate, on the other hand, shares similar catalytic properties but differs in its structural configuration .
Eigenschaften
Molekularformel |
C24H45BiO6 |
|---|---|
Molekulargewicht |
638.6 g/mol |
IUPAC-Name |
bis(2-ethylhexanoyloxy)bismuthanyl 2-ethylhexanoate |
InChI |
InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI-Schlüssel |
NUMHJBONQMZPBW-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCC(CC)C(=O)O[Bi](OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


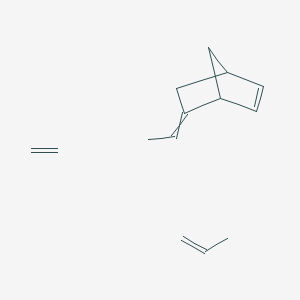
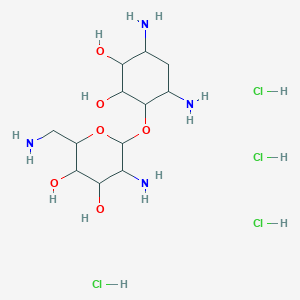
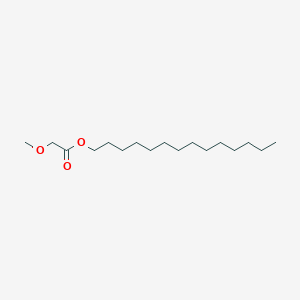
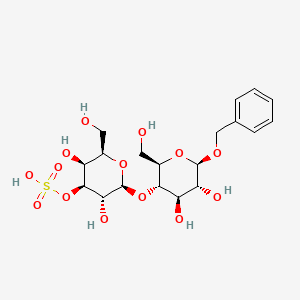
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)
![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)
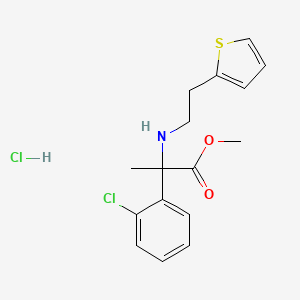


![9a-Hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B13402505.png)
![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)
